molecular formula C22H19ClN6O2 B2397627 1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898409-91-1

1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2397627
M. Wt: 434.88
InChI Key: BEIUYYGOXXUGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex heterocyclic compound. It contains several functional groups and rings, including a benzyl group, a phenyl group, a triazino ring, and a purine ring. The presence of these groups suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazino and purine rings could be formed through cyclization reactions . The benzyl and phenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating and -withdrawing properties of these groups would likely have a significant impact on the compound’s chemical behavior .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups and rings. For example, the benzyl and phenyl groups might undergo electrophilic aromatic substitution reactions, while the triazino and purine rings might participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar and nonpolar groups, and its stability would be influenced by the electron-donating and -withdrawing properties of its functional groups .

Scientific Research Applications

  • Cancer Therapy

    • Field: Oncology
    • Application: A series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of compound 3k, which displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 .
    • Method: The compounds were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 . The antiproliferative activity was evaluated against cancer cells and normal cells .
    • Results: Compound 3k displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC 50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively .
  • Antitumor Activity

    • Field: Pharmacology
    • Application: Novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, were synthesized and their biological activities were examined .
    • Method: The compounds were synthesized by heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid .
    • Results: Compound 4 was active against P 388 leukemia .
  • Iron Chelation in Cancer Therapy

    • Field: Oncology
    • Application: A series of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety were designed and synthesized as iron chelators . The antiproliferative activity evaluation against cancer cells led to the identification of compound 3k, which displayed strong antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 .
    • Method: The compounds were synthesized using a ring-fusion strategy based on the structure of an iron chelator, VLX600 . The antiproliferative activity was evaluated against cancer cells and normal cells .
    • Results: Compound 3k displayed the strongest antiproliferative activity in vitro against A549, MCF-7, Hela and HepG-2 with IC 50 values of 0.59, 0.86, 1.31 and 0.92 μM, respectively .
  • Antitumor Activity

    • Field: Pharmacology
    • Application: Novel heterocycles, purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, were synthesized and their biological activities were examined .
    • Method: The compounds were synthesized by heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid .
    • Results: Compound 4 was active against P 388 leukemia .

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and intended use. For example, if it were a drug, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, new synthetic routes could be developed, its physical and chemical properties could be studied in more detail, and its potential uses in fields such as medicine or materials science could be investigated .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c1-26-19-18(20(30)27(2)22(26)31)28-13-17(15-8-4-3-5-9-15)25-29(21(28)24-19)12-14-7-6-10-16(23)11-14/h3-11H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIUYYGOXXUGRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=CC(=CC=C4)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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